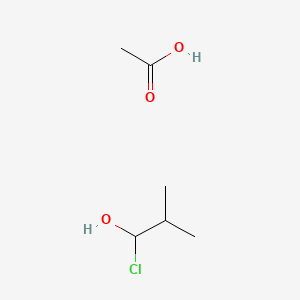
1-Propanol, 1-chloro-2-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 1-chloro-2-methyl-, acetate is an organic compound with the molecular formula C6H11ClO2 It is a derivative of 1-propanol, where the hydroxyl group is replaced by a chloro group and an acetate group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanol, 1-chloro-2-methyl-, acetate can be synthesized through the esterification of 1-chloro-2-methyl-1-propanol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and controlled reaction environments ensures the efficient conversion of reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanol, 1-chloro-2-methyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-propanol derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-chloro-2-methyl-1-propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution: 1-Propanol derivatives.
Hydrolysis: 1-Chloro-2-methyl-1-propanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 1-chloro-2-methyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Propanol, 1-chloro-2-methyl-, acetate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methyl-2-propanol: Shares the chloro and methyl groups but lacks the acetate group.
2-Chloro-1-propanol: Similar structure but with the chloro group at a different position.
1-Chloro-2-methylpropene: An unsaturated analog with a double bond.
Uniqueness: 1-Propanol, 1-chloro-2-methyl-, acetate is unique due to the presence of both chloro and acetate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
13398-05-5 |
|---|---|
Molekularformel |
C6H13ClO3 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
acetic acid;1-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO.C2H4O2/c1-3(2)4(5)6;1-2(3)4/h3-4,6H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
NNVOESNEKUOTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(O)Cl.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
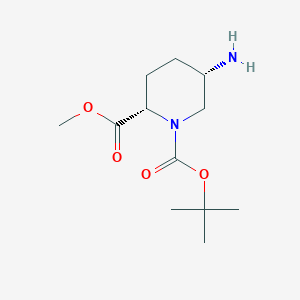
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
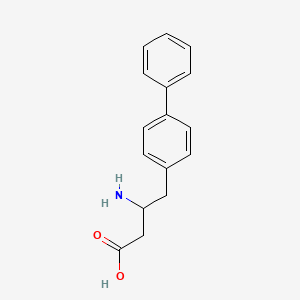
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
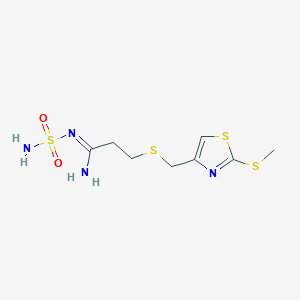

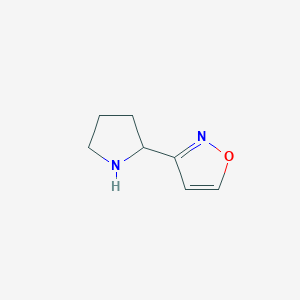


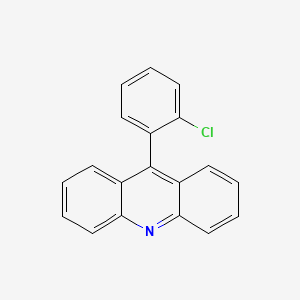
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
